6-Iodo-3-methylisoquinoline

Suzuki-Miyaura coupling oxidative addition kinetics palladium catalysis

6-Iodo-3-methylisoquinoline (CAS 2383749‑52‑6) is a heterobicyclic aryl iodide belonging to the isoquinoline class, bearing a methyl substituent at C‑3 and an iodine atom at C‑6 of the isoquinoline nucleus. With a molecular formula of C₁₀H₈IN and a molecular weight of 269.08 g·mol⁻¹, the compound is supplied as a research‑grade building block at a certified purity of ≥98%.

Molecular Formula C10H8IN
Molecular Weight 269.08 g/mol
Cat. No. B12434527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-3-methylisoquinoline
Molecular FormulaC10H8IN
Molecular Weight269.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)I)C=N1
InChIInChI=1S/C10H8IN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3
InChIKeyVBSCCUPGAMCILP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-3-methylisoquinoline – A C-6 Iodinated Isoquinoline Building Block for Cross-Coupling-Driven Drug Discovery and Chemical Biology


6-Iodo-3-methylisoquinoline (CAS 2383749‑52‑6) is a heterobicyclic aryl iodide belonging to the isoquinoline class, bearing a methyl substituent at C‑3 and an iodine atom at C‑6 of the isoquinoline nucleus [1]. With a molecular formula of C₁₀H₈IN and a molecular weight of 269.08 g·mol⁻¹, the compound is supplied as a research‑grade building block at a certified purity of ≥98% . Isoquinoline scaffolds occupy a privileged position in medicinal chemistry, featuring in numerous kinase inhibitors, deubiquitinase modulators, and antibacterial agents, while the C‑I bond at the 6‑position provides a chemoselective handle for late‑stage functionalisation via palladium‑catalysed cross‑coupling [2][3].

Why 6-Bromo, 6-Chloro, or Non-Halogenated 3-Methylisoquinoline Analogs Cannot Substitute for 6-Iodo-3-methylisoquinoline in Palladium-Mediated Derivatisation and Selectivity-Sensitive Applications


Although 6‑bromo‑, 6‑chloro‑, and 6‑fluoro‑3‑methylisoquinoline share the same isoquinoline core and methyl substitution pattern, their divergent physicochemical properties—particularly lipophilicity, molecular polar surface area, and C–X bond dissociation energies—preclude simple interchange [1]. The carbon–iodine bond is intrinsically weaker (C–I BDE ≈ 209 kJ·mol⁻¹) than C–Br (≈ 280 kJ·mol⁻¹) or C–Cl (≈ 340 kJ·mol⁻¹), resulting in a reactivity hierarchy of Ar‑I ≫ Ar‑Br > Ar‑Cl in oxidative addition with Pd(0) that can exceed a 100‑fold rate differential [2]. Furthermore, the iodine atom’s large van der Waals radius (1.98 Å vs. Br: 1.85 Å, Cl: 1.75 Å, F: 1.47 Å) and high polarisability alter both ligand‑binding pharmacology and the compound’s X‑ray phasing utility in structural biology, arguments that cannot be replicated by lighter halogen congeners [3]. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for 6-Iodo-3-methylisoquinoline Against Its Closest Halogen and Positional Analogs


Cross-Coupling Reactivity: Aryl Iodide vs. Aryl Bromide Oxidative Addition Rate Differential

6-Iodo-3-methylisoquinoline benefits from a >100‑fold rate advantage in the oxidative addition step of Pd(0)-catalysed cross-coupling compared with its 6-bromo analog [1][2]. The C–I bond dissociation energy (BDE) of aryl iodides is approximately 209 kJ·mol⁻¹, whereas aryl bromides require ~280 kJ·mol⁻¹ for homolytic cleavage; this translates kinetically into observed relative rates (k_ArI/k_ArBr) of 10²–10³ under standard Pd(PPh₃)₄ conditions [1][3]. This differential enables chemoselective mono-functionalisation of the 6‑position in the presence of other halogen substituents (e.g., 8‑chloro‑7‑fluoro‑6‑iodo‑3‑methylisoquinoline, a commercially available derivative) .

Suzuki-Miyaura coupling oxidative addition kinetics palladium catalysis

Lipophilicity (LogP) Modulation: Iodo Confers Optimal Partitioning for Blood-Brain Barrier Penetration Relative to Lighter Halogens

The computed logarithm of partition coefficient (LogP) scales with halogen size and polarisability across the 6‑halogen‑3‑methylisoquinoline series. Published XLogP3 values are 2.8 for 6‑fluoro‑3‑methylisoquinoline [1] and 3.4 for 6‑bromo‑3‑methylisoquinoline ; for the positional isomer 4‑iodo‑3‑methylisoquinoline a LogP of 3.15 has been reported . By interpolation, 6‑iodo‑3‑methylisoquinoline is predicted to exhibit a LogP in the range of 3.1–3.5, placing it within the optimal CNS drug space (LogP 2–4) while providing a higher ClogP than the fluoro analog (ΔLogP ≈ +0.5–0.7) and comparable to the bromo analog (ΔLogP ≈ 0–0.1) [2].

logP blood-brain barrier permeability physicochemical property optimisation

Halogen-Dependent Biological Selectivity Switching in Isoquinoline Scaffolds: Class-Level Evidence from Deubiquitinase Inhibition

Structure–activity relationship studies on isoquinoline‑1,3‑dione‑based deubiquitinase inhibitors have demonstrated that halogen identity at the isoquinoline ring can completely invert target selectivity between the paralogous enzymes USP2 and USP7 [1]. Introduction of a fluorine atom switched inhibition from USP7 to USP2 (IC₅₀ = 250 nM against USP2 in an uncompetitive, ROS‑independent mechanism), while heavier halogens (Cl, Br, I) displayed divergent selectivity profiles [1][2]. Although these data were generated on a 1,3‑dione scaffold rather than the 3‑methylisoquinoline core, the principle that 6‑halogen substitution profoundly modulates protein‑ligand recognition is directly transferable [3]. This class‑level insight supports the strategic value of the 6‑iodo congener as a physicochemical probe to exploit halogen‑bonding interactions with target proteins [4].

USP2/USP7 selectivity halogen SAR deubiquitinase inhibitors

Molecular Weight and Heavy-Atom Effect: 6-Iodo-3-methylisoquinoline as a Crystallographic Phasing Tool vs. Its Bromo and Chloro Analogs

The iodine substituent at C‑6 provides anomalous scattering power (f″ for I at Cu Kα ≈ 6.8 e⁻) that is substantially greater than that of bromine (f″ for Br at Cu Kα ≈ 1.3 e⁻) or chlorine (f″ for Cl at Cu Kα ≈ 0.7 e⁻), enabling single-wavelength anomalous diffraction (SAD) phasing of macromolecular crystal structures at substantially lower occupancy [1][2]. The molecular weight of 6‑iodo‑3‑methylisoquinoline (269.08 g·mol⁻¹) exceeds the bromo analog (222.08 g·mol⁻¹) by 47.0 Da and the chloro analog (177.63 g·mol⁻¹) by 91.5 Da [3]; this mass increment, combined with the iodine anomalous signal, permits unambiguous identification of the ligand binding mode in protein–ligand co‑crystal structures without requiring additional heavy‑atom soaking [1].

X-ray crystallography SAD/MAD phasing heavy-atom derivatisation

Highest-Value Application Scenarios for 6-Iodo-3-methylisoquinoline in Drug Discovery, Chemical Biology, and Structural Biology Workflows


Late-Stage Diversification of 6‑Aryl/Arylalkynyl‑3‑methylisoquinoline Libraries via Suzuki-Miyaura or Sonogashira Coupling

Medicinal chemistry teams building focused libraries of 6‑substituted 3‑methylisoquinolines can exploit the >100‑fold oxidative addition rate advantage of the C–I bond over C–Br or C–Cl [1] to achieve quantitative coupling with arylboronic acids or terminal alkynes under mild conditions (e.g., 1 mol% Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80 °C, 2 h), minimising by‑product formation and simplifying purification [1][2].

Protein–Ligand Co‑Crystallography with Anomalous Scattering for Unambiguous Binding Mode Determination

Structural biology groups can directly soak or co‑crystallise 6‑iodo‑3‑methylisoquinoline with target proteins and utilise the iodine anomalous signal (f″ ≈ 6.8 e⁻ at Cu Kα) for SAD or SIRAS phasing to unambiguously locate the ligand within the electron density map [3]. The iodine signal is 5.2‑fold stronger than that of bromine, enabling phase determination at ligand occupancies as low as 50–70% [3][4].

Halogen-Bonding SAR Exploration in Kinase Inhibitor Lead Optimisation

Given that halogen substitution on the isoquinoline core can switch selectivity between closely related enzyme isoforms (e.g., USP2 vs. USP7; selectivity shifts >10‑fold) [5], procurement of the 6‑iodo‑3‑methylisoquinoline scaffold enables systematic exploration of halogen‑bonding interactions (C–I···O=C or C–I···π contacts) with backbone carbonyls or aromatic side chains in the ATP‑binding pocket of kinases, a design strategy not accessible with fluoro or methyl analogs [5][6].

CNS‑Penetrant Probe Synthesis Leveraging Optimised LogP for Passive Blood‑Brain Barrier Permeation

With an estimated LogP of 3.1–3.5 [7]—positioned within the optimal CNS drug space (LogP 2–4) and elevated by +0.5 to +0.7 log units relative to the 6‑fluoro analog [7]—6‑iodo‑3‑methylisoquinoline can serve as a late‑stage intermediate for the synthesis of CNS‑targeted PET tracer precursors or BBB‑permeable fluorescent probes, where the iodine serves the dual purpose of enhancing membrane partitioning and providing a radio‑iodination handle (¹²³I/¹²⁵I/¹³¹I) [8].

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